molecular formula C7H8N2O2 B12957464 2-Amino-3-methylisonicotinic acid

2-Amino-3-methylisonicotinic acid

Cat. No.: B12957464
M. Wt: 152.15 g/mol
InChI Key: NRMYRVWIEKYQLZ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds that consist of a pyridine ring with one or more carboxyl groups. wikipedia.org The position of the carboxylic acid group on the pyridine ring defines the specific isomer, such as picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). wikipedia.orgdovepress.comwikipedia.org These compounds and their derivatives are of significant interest due to their diverse applications, particularly in medicinal chemistry where they serve as scaffolds for the development of new therapeutic agents. dovepress.com The presence of the nitrogen atom in the aromatic ring, along with the carboxylic acid group, allows for a wide range of chemical modifications and interactions with biological targets. dovepress.com

2-Amino-3-methylisonicotinic acid is a derivative of isonicotinic acid. The introduction of an amino and a methyl group to the pyridine ring further diversifies the chemical space of pyridine carboxylic acids. The amino group can act as a hydrogen bond donor and a nucleophile, while the methyl group can influence the molecule's steric and electronic properties. This dual functionalization provides multiple reaction sites, allowing for the construction of a variety of more complex heterocyclic structures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1227597-39-8
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
IUPAC Name 2-amino-3-methylpyridine-4-carboxylic acid
Data sourced from multiple chemical suppliers and databases. fluorochem.co.ukbldpharm.com

Significance as a Versatile Building Block in Organic Synthesis

The strategic placement of the amino, methyl, and carboxylic acid groups on the pyridine framework makes this compound a highly versatile building block in organic synthesis. Each functional group offers a handle for distinct chemical transformations, enabling chemists to construct a wide array of derivatives with tailored properties.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The amino group is amenable to reactions like acylation, alkylation, and diazotization, which can then be followed by various substitution reactions. This multifunctionality allows for the stepwise and controlled elaboration of the molecular structure.

The utility of substituted pyridine carboxylic acids like this compound is evident in their application as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related compounds like 2-amino-6-methylnicotinic acid are used as precursors for various drugs and agricultural chemicals. ontosight.ailookchem.com The synthesis of such compounds often involves multi-step processes, starting from simpler pyridine derivatives. justia.comgoogle.comgoogle.com The development of efficient synthetic routes to these building blocks is an active area of research. justia.comgoogle.com

The structural motifs present in this compound are found in various biologically active molecules. For example, substituted pyridine cores are integral to inhibitors of enzymes like histone demethylases. dovepress.com The ability to readily modify the substituents on the pyridine ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-3-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

NRMYRVWIEKYQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1N)C(=O)O

Origin of Product

United States

Chemical Transformations and Derivatization of 2 Amino 3 Methylisonicotinic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a key site for chemical modification. Its reactions are fundamental for creating esters, amides, and other derivatives.

Esterification Reactions of 2-Amino-3-methylisonicotinic Acid

Esterification of the carboxylic acid group is a common transformation used to modify the solubility and reactivity of the molecule. For the related compound, 3-methylisonicotinic acid, esterification using diazomethane (B1218177) in methanol (B129727) at room temperature has been shown to produce methyl 3-methylisonicotinate in yields greater than 90% . This quantitative conversion highlights an efficient method for derivatization that likely proceeds without significant side reactions .

In more complex syntheses involving isonicotinic acid derivatives, standard esterification conditions are employed. For instance, the carboxylic acid function of a related intermediate was esterified to its n-propyl ester using classical conditions in a 91% yield to improve solubility in organic solvents atlanchimpharma.com. Patents also describe the conversion of related di-acid compounds, such as 2-amino-6-methyl-pyridine-3,4-dicarboxylic acid, into their corresponding diethyl esters google.com. These examples suggest that the carboxylic acid group of this compound can be readily converted to its corresponding esters under various standard conditions.

Table 1: Esterification Reactions of Isonicotinic Acid Derivatives

Reactant Reagents and Conditions Product Yield
3-Methylisonicotinic acid Diazomethane, methanol, Room Temperature Methyl 3-methylisonicotinate >90%
Substituted isonicotinic acid intermediate n-Propanol, acid catalyst n-Propyl isonicotinate (B8489971) derivative 91% atlanchimpharma.com

Amide and Peptidomimetic Formation via Carboxylic Acid Activation

The carboxylic acid group can be activated to form amides, a crucial reaction for building larger molecules, including peptidomimetics. The synthesis of amides from pyridine carboxylic acids often involves the use of coupling reagents. For example, 3-aminomethyl-pyridines have been synthesized by first amidating the corresponding carboxylic acids using benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) as a coupling reagent nih.gov. Similarly, the synthesis of N-acyl derivatives of isonicotinic acid hydrazide with amino acids has been reported, demonstrating the formation of peptide-like bonds researchgate.netresearchgate.net.

The formation of peptidomimetics, which are molecules that mimic the structure and function of peptides, is an important application of amino acid derivatives. Compounds of Formula (IA), where a protected amino acid is activated with an imidazolyl or benzotriazolyl group, can be used as building blocks for the synthesis of these peptidomimetic agents google.com. The carboxylic acid of this compound can be similarly activated to react with amines or amino acid esters to form a wide range of amides and peptidomimetic structures. A general method for amide formation involves the direct reaction between a carboxylic acid and an amine using boric acid as a catalyst, which has been shown to be effective for nicotinamide (B372718) analogues scielo.org.bo.

Mixed Anhydride (B1165640) Chemistry in Isonicotinic Acid Derivatives

The formation of a mixed anhydride is another method for activating the carboxylic acid group, particularly in peptide synthesis. This method has been utilized for the synthesis of various peptide and pyrazole (B372694) derivatives from isonicotinic acid precursors. For example, a mixed anhydride method using isobutylchloroformate and N-methylmorpholine at -20 °C in tetrahydrofuran (B95107) has been successfully employed for the synthesis of 3-substituted pyrazole derivatives researchgate.net.

However, the use of mixed anhydrides in peptide synthesis requires careful consideration of reaction conditions to avoid side reactions such as racemization. For instance, peptide syntheses employing a mixed anhydride procedure with an N-formyl blocking group have been reported to lead to extensive racemization researchgate.net. In other applications, cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, and phthalic anhydrides, react readily with isonicotinic acid hydrazide. This reaction proceeds via the opening of the anhydride ring to form isonicotinoylhydrazides of the dicarboxylic acids, which can then be converted to cyclic imides under more stringent conditions buketov.edu.kzresearchgate.net. This demonstrates the utility of anhydride chemistry in creating diverse derivatives from isonicotinic acid scaffolds.

Reactions of the Amino Group

The amino group at the 2-position of the pyridine ring is a nucleophilic center that can undergo various reactions, including acylation, alkylation, and condensation with carbonyl compounds.

Acylation and Alkylation of the Pyridine Amino Moiety

The amino group of this compound is expected to undergo typical reactions of an aromatic amine, such as acylation and alkylation ontosight.ai. Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride. For example, 2-aminonicotinic acid can be reacted with various acyl chlorides, which then cyclize to form pyridobenzoxazinones nih.gov. The reactivity of the amino group is also harnessed in SHAPE (selective 2′-hydroxyl acylation analyzed by primer extension) chemistry, where reagents like 2-methylnicotinic acid imidazolide (B1226674) (NAI) are used to acylate the 2'-hydroxyl groups of RNA tandfonline.comnih.gov. A similar reagent, 2-aminopyridine-3-carboxylic acid imidazolide (2A3), has also been developed for this purpose, highlighting the utility of the activated carboxyl group of an aminopyridine structure oup.com.

N-alkylation of the amino group is another important transformation. The N-alkylation of 2-aminopyridine (B139424) and the related 3-amino-4-methylnicotinic acid has been achieved through condensation with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in refluxing acetonitrile (B52724) nih.gov. This reaction demonstrates a method for attaching alkyl groups to the amino moiety, leading to the formation of N-alkylated heterocyclic compounds nih.gov.

Table 2: Alkylation of Aminopyridine Derivatives

Reactant Reagent Conditions Product Yield
2-Aminopyridine (3,5-dimethyl-1H-pyrazol-1-yl)methanol Acetonitrile, Room Temperature, 4 days N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine 92.13% nih.gov

Schiff Base Formation from the Amino Group of this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone wikipedia.org. The amino group of this compound can participate in such reactions to form the corresponding Schiff base derivatives. This reaction typically involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine wikipedia.org.

While specific examples of Schiff base formation with this compound are not prevalent in the literature, the synthesis of Schiff bases from structurally similar compounds is well-documented. For instance, a series of novel Schiff bases were synthesized by condensing 3-amino-2-methyl quinazolin-4-(3H)-one with various aromatic aldehydes in ethanol (B145695) nih.gov. Similarly, 3-aminopyridine (B143674) derivatives are known to react with glucose in the presence of an ammonium (B1175870) chloride catalyst to form l-(6-alkoxy-3-pyridylamino)glucosides, a reaction that proceeds through an imine-like intermediate e-bookshelf.de. These examples strongly suggest that this compound can serve as the amine component in Schiff base formation, providing a route to a diverse range of derivatives.

Coordination Chemistry and Metal Complexes of 2 Amino 3 Methylisonicotinic Acid

Ligand Design and Binding Modes of 2-Amino-3-methylisonicotinic Acid

The molecular structure of this compound features multiple potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylate group, and the nitrogen atom of the amino group. This multifunctionality allows for a variety of binding modes, which is a key aspect of ligand design in creating coordination compounds with desired geometries and properties. researchgate.net

The pyridine nitrogen and the adjacent amino group can act as a bidentate chelate, forming a stable five-membered ring with a metal center. Alternatively, the ligand can coordinate in a monodentate fashion through the pyridine nitrogen or one of the carboxylate oxygens. The carboxylate group is particularly versatile, capable of acting not only as a monodentate or bidentate chelating ligand but also as a bridging ligand to link multiple metal centers, facilitating the formation of polynuclear complexes or extended coordination polymers. The presence of the methyl group at the 3-position introduces steric hindrance that can influence the coordination geometry and the assembly of the final structure. Supramolecular structures can be further stabilized by intermolecular interactions, such as hydrogen bonding involving the amino group and π-π stacking between pyridine rings. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard techniques, including conventional solution-based methods, hydrothermal or solvothermal reactions, and microwave-assisted synthesis. researchgate.netscribd.comnih.gov The choice of method depends on the desired product, such as single crystals for X-ray diffraction or polycrystalline powders. Characterization of these new compounds relies on a suite of analytical techniques, including elemental analysis, infrared spectroscopy (FTIR), and thermal analysis (TG-DTG).

Transition metals are expected to form a wide array of complexes with this compound. Based on studies of similar pyridine-carboxylate ligands, metals such as copper(II), cobalt(II), nickel(II), and manganese(II) would readily coordinate. researchgate.netresearchgate.net The resulting complexes are likely to exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. researchgate.net The coordination typically involves the pyridine nitrogen and the carboxylate oxygen, and the amino group can play a role in stabilizing the structure through chelation or intermolecular hydrogen bonding.

Table 1: Plausible Transition Metal Complexes and Their Expected Properties

Metal Ion Plausible Formula Expected Geometry Potential Application
Cu(II) [Cu(C₇H₇N₂O₂)₂(H₂O)₂] Distorted Octahedral Catalysis
Co(II) [Co(C₇H₇N₂O₂)₂(H₂O)₂] Octahedral Magnetic Materials
Ni(II) [Ni(C₇H₇N₂O₂)₂(H₂O)₂] Octahedral Luminescent Materials

This table is illustrative, based on the behavior of analogous ligands, as specific experimental data for this compound complexes is limited.

Lanthanide ions (Ln³⁺) are known to form complexes with isonicotinate (B8489971) and its derivatives, often resulting in compounds with interesting photoluminescent properties. acs.orgdntb.gov.ua These complexes typically feature high coordination numbers (often 8 or 9) and include water molecules or other co-ligands in the coordination sphere. scribd.comacs.org The this compound ligand is expected to act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This property is particularly relevant for europium (Eu³⁺) and terbium (Tb³⁺) complexes, which are known for their strong red and green luminescence, respectively. scribd.com The synthesis of these complexes often involves the reaction of a lanthanide salt with the ligand in a suitable solvent system. dntb.gov.ua

Spectroscopic and Magnetic Properties of Metal Complexes

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties. In Fourier-transform infrared (FTIR) spectroscopy, the characteristic stretching frequencies of the carboxylate (COO⁻) and pyridine (C=N) groups shift upon complexation, providing evidence of coordination. scribd.comresearchgate.net

Electronic absorption spectra (UV-Vis) of the transition metal complexes are expected to show bands corresponding to d-d electronic transitions and ligand-to-metal charge transfer (LMCT), which are responsible for their colors. researchgate.netlibretexts.org For lanthanide complexes, the focus is often on their photoluminescence spectra. The excitation spectrum can confirm the energy transfer from the ligand to the metal, and the emission spectrum reveals the characteristic sharp emission lines of the lanthanide ion. acs.orgdntb.gov.ua

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. libretexts.org For instance, complexes with high-spin Co(II) (d⁷) or Gd(III) (f⁷) would be paramagnetic, a property that can be quantified using magnetic susceptibility measurements. researchgate.nettandfonline.com In contrast, a low-spin Ni(II) complex in a square planar geometry would be diamagnetic. researchgate.net

Table 2: Expected Spectroscopic and Magnetic Data for a Hypothetical Cobalt(II) Complex

Property Expected Observation
FTIR (cm⁻¹) Shift in ν(C=O) and ν(C=N) bands upon coordination
UV-Vis (nm) Bands corresponding to d-d transitions for octahedral Co(II)

| Magnetic Moment (μB) | ~4.3 - 5.2 B.M. for high-spin octahedral Co(II) |

This table is illustrative and based on typical values for analogous Co(II) complexes. researchgate.netlibretexts.org

Supramolecular Assemblies in Coordination Polymers

The ability of the this compound ligand to bridge metal centers through its carboxylate group makes it an excellent building block for coordination polymers, also known as metal-organic frameworks (MOFs). nih.govrsc.org These materials consist of repeating coordination units that extend into one, two, or three dimensions. The structure of the resulting polymer is influenced by the coordination preference of the metal ion and the geometry of the ligand.

Supramolecular Chemistry of 2 Amino 3 Methylisonicotinic Acid

Design and Analysis of Hydrogen Bonding Networks

The presence of hydrogen-bond donors (the amino group and the carboxylic acid's hydroxyl group) and acceptors (the carboxylic acid's carbonyl oxygen and the pyridine (B92270) ring's nitrogen atom) in 2-amino-3-methylisonicotinic acid makes it an excellent candidate for forming extensive hydrogen-bonding networks. The analysis of these networks is crucial for understanding the stability and properties of its crystalline forms.

The primary hydrogen bonding motifs anticipated in the crystal structure of this compound involve the formation of robust dimers through the carboxylic acid groups. This is a common and highly predictable supramolecular synthon in carboxylic acid-containing compounds. Beyond this primary interaction, the amino group and the pyridine nitrogen offer possibilities for further extending the hydrogen-bonded network into one, two, or three dimensions. For instance, the amino group can donate hydrogen bonds to the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets. researchgate.net

The specific geometry of these hydrogen bonds, including bond lengths and angles, can be characterized using single-crystal X-ray diffraction. A related compound, 2-amino-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, has been analyzed using this technique, confirming the role of hydrogen bonding in its crystal packing. google.com While the crystal structure of this compound itself is not publicly available, the principles derived from similar structures allow for a predictive understanding of its supramolecular behavior.

To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis can be employed. This method allows for the visualization and quantification of different types of intermolecular contacts, highlighting the relative importance of hydrogen bonds, van der Waals forces, and other interactions in the crystal packing. dntb.gov.ua

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionExpected Distance (Å)
O-H (Carboxylic Acid)O=C (Carboxylic Acid)Strong, Dimer Formation2.6 - 2.8
N-H (Amino)N (Pyridine)Intermolecular Chain/Sheet2.9 - 3.2
N-H (Amino)O=C (Carboxylic Acid)Intermolecular Chain/Sheet2.9 - 3.2
C-H (Aromatic)O (Carboxylic Acid)Weak, Network Stabilization3.2 - 3.5

Note: The data in this table is based on expected values from similar organic crystalline structures and general principles of hydrogen bonding.

Role of π-π Stacking Interactions in Solid-State Architectures

The pyridine ring in this compound is an aromatic system capable of participating in π-π stacking interactions. These non-covalent interactions, although weaker than hydrogen bonds, play a significant role in the stabilization and organization of the crystal structure. They typically occur between parallel or near-parallel aromatic rings.

The presence and nature of π-π stacking can be identified and characterized by analyzing the inter-planar distances and the slip angles between adjacent aromatic rings in the crystal lattice, as determined by X-ray diffraction.

Table 2: Typical Geometries of π-π Stacking Interactions

Interaction TypeCentroid-to-Centroid Distance (Å)Interplanar Distance (Å)
Face-to-Face3.5 - 4.03.3 - 3.8
Offset/Slipped> 3.83.3 - 3.8

Note: This table presents typical ranges for π-π stacking interactions observed in organic crystals.

Principles of Crystal Engineering Applied to this compound

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. For this compound, the principles of crystal engineering can be used to predict and potentially control its solid-state assembly.

The key to crystal engineering lies in the concept of supramolecular synthons, which are robust and predictable non-covalent interactions that can be used as building blocks for crystal construction. The carboxylic acid dimer is a classic example of a reliable supramolecular synthon. By understanding the hierarchy of interaction strengths (strong hydrogen bonds > weaker hydrogen bonds > π-π stacking), it is possible to make educated predictions about the resulting crystal structure.

For this compound, the formation of the carboxylic acid dimer is expected to be the primary organizing interaction. The subsequent arrangement of these dimers will then be directed by the weaker N-H···N and N-H···O hydrogen bonds, as well as by π-π stacking of the pyridine rings. The interplay between these different interactions will determine the final three-dimensional architecture. By modifying the chemical structure, for example, by introducing other functional groups, it would be possible to systematically alter the balance of these intermolecular forces and thus engineer new crystal forms with different properties. The study of co-crystals, where this compound is crystallized with another molecule, would also be a fruitful avenue for applying crystal engineering principles to create novel solid-state materials. nih.govmdpi.com

Computational and Theoretical Studies of 2 Amino 3 Methylisonicotinic Acid

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely used to predict various properties of chemical compounds. However, specific DFT investigations focused exclusively on 2-Amino-3-methylisonicotinic acid are not prominently featured in existing literature.

General studies on similar pyridine (B92270) carboxylic acids often employ hybrid functionals like B3LYP to optimize molecular geometry and calculate electronic properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of a molecule. The HOMO-LUMO energy gap is a key parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive.

For related pyridine compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyridine ring's nitrogen and the amino group, while the LUMO is typically centered on the electron-withdrawing carboxylic acid group and the π* system of the pyridine ring. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions.

A theoretical study on salts of 2-amino-3-methylpyridine (B33374) with other carboxylic acids performed FMO analysis, predicting the band gap energies of the resulting salts. iucr.orgbohrium.comnih.gov This indicates the methodology is applicable, though specific values for the isolated this compound are not provided.

Quantum Chemical Descriptors (Hardness, Softness, Electronegativity)

From the energies of the HOMO and LUMO, various quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule will undergo a chemical reaction.

These descriptors are valuable for predicting the behavior of molecules in various chemical environments. For instance, studies on other pyridine derivatives have used these parameters to predict their potential as corrosion inhibitors. tandfonline.com However, a data table detailing these specific descriptors for this compound is not available in the surveyed literature.

Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface displays the electrostatic potential at a particular surface, typically the electron density surface. Regions of negative potential (usually colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

In studies of similar molecules, the negative potential is often located around the electronegative oxygen and nitrogen atoms, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and carboxylic acid groups typically show positive potential. While this general behavior can be inferred for this compound, specific MEP maps and potential values are not documented in the available research.

Advanced Quantum Chemical Calculations for Properties and Interactions

Beyond standard DFT, more advanced computational methods can be employed to refine the prediction of molecular properties and their interactions. These can include higher levels of theory or methods that account for environmental effects, such as a solvent. For instance, investigations into the salts of 2-amino-3-methylpyridine have utilized the Quantum Theory of Atoms In Molecules (QTAIM) to analyze the strength of intermolecular interactions like hydrogen bonds. iucr.orgbohrium.comnih.gov Such analyses provide deeper insight into the forces governing crystal packing and molecular recognition.

Prediction of Chemical Reactivity and Intermolecular Interaction Potentials

While these advanced computational tools are well-established and have been applied to structurally similar compounds, their specific application to generate predictive data for this compound remains an area for future research. The absence of such dedicated studies limits a detailed, data-driven discussion of its computational and theoretical profile at this time.

Applications of 2 Amino 3 Methylisonicotinic Acid in Specialized Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules and Heterocyclic Frameworks

2-Amino-3-methylisonicotinic acid is classified as a heterocyclic building block by chemical suppliers, indicating its utility in the construction of more complex molecular architectures. bldpharm.com The presence of three distinct functional groups—an amine, a methyl group, and a carboxylic acid—on a pyridine (B92270) core makes it a versatile starting material for creating polyfunctional molecules.

The value of substituted pyridine carboxylic acids as foundational units in organic synthesis is well-documented. For instance, compounds like 3-Amino-2-methoxyisonicotinic acid are recognized as building blocks for synthesizing complex heterocyclic systems and pharmaceuticals. The strategic arrangement of its substituents allows for further chemical modifications and integration into larger molecular frameworks. Similarly, 2-Amino-5-methylnicotinic acid is noted for its potential in the synthesis of more intricate organic molecules. cymitquimica.com The general principle is that the pyridine ring provides a stable aromatic core, while the attached functional groups offer reactive sites for forming new bonds and constructing elaborate structures. Enaminones, for example, serve as building blocks in the thermal and microwave-assisted synthesis of polyfunctionally substituted 3-azolylpyridines and azolylazoloazines. researchgate.net

Synthetic Intermediate for Advanced Organic Targets

A direct consequence of its role as a building block is the application of this compound as a synthetic intermediate for advanced organic targets. While specific pathways originating from this compound are not extensively detailed in the literature, the utility of its analogs is well-established. For example, 2-amino-6-methylnicotinic acid is a known intermediate in the production of compounds for the pharmaceutical and agricultural industries. ontosight.aigoogle.comjustia.com Its synthesis is often optimized to achieve high purity and yield, underscoring its importance as a precursor. google.comjustia.com

Furthermore, related compounds like 3-methylisonicotinonitrile, which can be derived from 3-methylisonicotinic acid, serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai The conversion of the carboxylic acid group into other functionalities, such as nitriles or amides, expands the synthetic possibilities, allowing for the creation of a diverse range of target molecules.

Role in Supramolecular Host Materials Design

The field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, presents potential applications for this compound. The ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions, coupled with the potential for hydrogen bonding from the amino group, makes it a candidate for designing metal-organic frameworks (MOFs) and other supramolecular structures.

Research on related nicotinic and isonicotinic acid derivatives demonstrates this potential. For example, nicotinic acid has been used to create a one-dimensional polymeric silver(I) complex that forms a supramolecular structure through hydrogen bonding. researchgate.net Lanthanide ions have also been coordinated with nicotinic and isonicotinic acids to form both dimeric and polymeric structures. acs.org Additionally, lanthanide-substituted polyoxometalosilicates have been linked with lanthanide-organic complexes to create three-dimensional supramolecular assemblies. researchgate.net These examples highlight how the fundamental pyridine carboxylic acid scaffold can be exploited to build organized, higher-order materials.

Development of Chemical Probes for Molecular Studies

A particularly promising area of application for nicotinic acid derivatives is in the development of chemical probes for studying biological macromolecules. Specifically, these compounds have been instrumental in the advancement of a technique called selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE), which is used to analyze RNA structure.

Several nicotinic acid-based reagents have been developed for this purpose. 2-methylnicotinic acid imidazolide (B1226674) (NAI) is a well-characterized SHAPE reagent used for probing RNA structure in living cells. charlotte.eduresearchgate.netacs.org More recently, 2-aminopyridine-3-carboxylic acid imidazolide (2A3) was introduced as a novel SHAPE probe that shows improved performance, particularly for in vivo studies in bacteria, due to its enhanced ability to permeate biological membranes. researchgate.netbiorxiv.org Another related compound, nicotinoyl-azide (NAz), has been developed as a light-activated chemical probe to investigate the solvent accessibility of nucleobases within cells. nih.gov

These findings underscore the potential for this compound to be similarly converted into an activated form, such as an imidazolide, to serve as a chemical probe. The specific substitution pattern of this compound could offer unique reactivity or cell permeability profiles, making it a candidate for the development of next-generation chemical probes for molecular studies.

Future Directions and Emerging Research Avenues

Refinement of Existing Synthetic Methodologies

The synthesis of substituted pyridine (B92270) carboxylic acids often involves multi-step processes that may suffer from low yields or require harsh reaction conditions. Future research will likely focus on developing more efficient, economical, and environmentally benign synthetic routes to 2-Amino-3-methylisonicotinic acid and its analogs.

Key areas for refinement include:

Catalytic Approaches: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is an emerging strategy for the synthesis of picolinate (B1231196) and picolinic acid derivatives. researchgate.netrsc.org Future work could adapt these novel nanoporous catalysts to achieve high yields and selectivity under milder conditions, potentially at ambient temperatures. rsc.org

One-Pot Syntheses: Consolidating multiple reaction steps into a single, one-pot procedure significantly improves efficiency and reduces waste. Methods developed for other substituted aminonicotinic acids, which convert a starting material like 2-chloro-3-cyano-6-methylpyridine into the final product in a single vessel, could serve as a template for developing similar streamlined processes for this compound. google.com

Greener Solvents and Reagents: A major thrust in modern chemistry is the reduction of hazardous waste. Future synthetic strategies will aim to replace traditional solvents and reagents, such as thionyl chloride or volatile organic solvents, with greener alternatives. umsl.edunih.gov

Flow Chemistry: The implementation of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and enhanced safety compared to batch processing. This would be particularly beneficial for scaling up the production of this compound.

Table 1: Potential Refinements in Synthetic Methodologies
Current Approach Future Refinement Potential Advantages
Multi-step batch reactions One-pot synthesis; Flow chemistry Increased efficiency, reduced waste, better scalability
Harsh reagents (e.g., SOCl2, strong acids) Green reagents; Catalytic methods Improved safety, lower environmental impact
Conventional heating Microwave-assisted or ultrasonic synthesis Faster reaction times, improved energy efficiency
Standard catalysts Nanoporous catalysts (e.g., MOFs) Higher selectivity, milder reaction conditions, catalyst recyclability researchgate.netrsc.org

Exploration of Novel Derivatization Strategies

The true potential of this compound lies in its utility as a versatile building block. The presence of three distinct functional handles—the carboxylic acid, the aromatic amine, and the pyridine nitrogen—allows for a multitude of chemical modifications. Future research will focus on systematically exploring these derivatization pathways to generate novel compound libraries for various applications.

Amide and Ester Formation: The carboxylic acid group is a prime site for derivatization. Coupling with various amines and anilines can produce a diverse range of amides, a strategy already used for picolinic acid to create molecules with interesting conformational properties and potential applications in coordination chemistry. nih.gov Similarly, esterification with different alcohols, including complex molecules like hydroxysteroids, can be explored. researchgate.net

N-Functionalization: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems. For instance, reacting 2-amino nicotinic acid with acyl chlorides is a key step in forming pyridopyrimidinone structures, which have shown biological significance. nih.govmui.ac.ir

Coordination Chemistry: As a heterocyclic ligand, this compound can coordinate with various metal ions through its pyridine nitrogen and the carboxylate group. Research into its complexes with transition metals could yield new catalysts or materials with unique electronic and photophysical properties, similar to studies on other 2-aminopyridine (B139424) derivatives. mdpi.com

Table 2: Prospective Derivatization Strategies and Applications
Functional Group Derivatization Reaction Potential Application Area
Carboxylic Acid Amide coupling, Esterification Medicinal chemistry, Coordination polymers nih.gov
Amino Group Acylation, Schiff base formation Novel heterocycle synthesis, Bio-conjugation
Pyridine Nitrogen N-Oxide formation, Metal coordination Catalysis, Functional materials mdpi.com
Entire Scaffold Cyclocondensation reactions Development of fused heterocyclic systems (e.g., Pyridopyrimidines) nih.govmui.ac.ir

Integration of Advanced Computational Modeling with Experimental Studies

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, thereby saving time and resources. Integrating these in silico methods with laboratory work is a key future direction for accelerating the discovery of new applications for this compound and its derivatives.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectral properties of the molecule and its derivatives. This can help in understanding its reaction mechanisms and predicting its behavior as a ligand or a functional organic molecule.

Molecular Docking and Pharmacophore Modeling: For medicinal chemistry applications, computational techniques can predict how derivatives might interact with biological targets. Pharmacophore models, which define the essential structural features for biological activity, can be developed to guide the synthesis of more potent and selective compounds, as has been done for related nicotinic acid hydrazones. researchgate.net

Reaction Mechanism Studies: Computational modeling can elucidate the transition states and energy profiles of synthetic and derivatization reactions. This insight is invaluable for optimizing reaction conditions to improve yields and selectivity. For example, meta-dynamics simulations can be used to study complex ligand-exchange reactions. nih.gov

Rational Design of Functional Materials with Tuned Properties

Functional materials, which exhibit specific responses to external stimuli, are critical for advanced technologies. mdpi.com The rigid, multifunctional structure of this compound makes it an excellent candidate for incorporation into such materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen moieties are ideal for serving as linkers in the construction of MOFs. mdpi.com By systematically modifying the linker (e.g., adding other functional groups) and selecting different metal nodes, it may be possible to design MOFs with tailored pore sizes, surface areas, and chemical properties for applications in gas storage, separation, and catalysis.

Coordination Polymers: Beyond crystalline MOFs, the compound can be used to synthesize coordination polymers. Research on related 2-amino-3-methylpyridine (B33374) has shown that it can act as a bridging ligand between metal ions, forming extended polymeric structures with potentially interesting electronic or magnetic properties. mdpi.com

Organic Semiconductors and Dyes: The substituted pyridine ring is an electron-deficient aromatic system, a common feature in many organic electronic materials. Future derivatization strategies could focus on extending the π-conjugated system of the molecule to create novel dyes for sensitizing solar cells or organic light-emitting diodes (OLEDs).

Compound Index

Compound Name
2-Amino-3-bromoisonicotinic acid methyl ester
This compound
2-amino-3-methylpyridine
2-amino-6-methylnicotinic acid
2-amino nicotinic acid
2-chloro-3-cyano-6-methylpyridine
Isonicotinic acid
Nicotinic acid
Picolinic acid
Thionyl chloride

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